molecular formula C7H12N2O2 B14879162 2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one

2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B14879162
M. Wt: 156.18 g/mol
InChI Key: YQCSTWDLDZVGKQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6,8-diazaspiro[35]nonan-7-one is a heterocyclic compound characterized by a spiro structure, which includes a nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the spiro structure. The reaction conditions often require a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.5]nonan-7-one: Similar in structure but lacks the hydroxy group, which can significantly alter its chemical properties and reactivity.

    9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one: Another spiro compound with a different substitution pattern, leading to different chemical and biological properties.

Uniqueness

2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydroxy group can influence its solubility, binding interactions, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-hydroxy-6,8-diazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C7H12N2O2/c10-5-1-7(2-5)3-8-6(11)9-4-7/h5,10H,1-4H2,(H2,8,9,11)

InChI Key

YQCSTWDLDZVGKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC(=O)NC2)O

Origin of Product

United States

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